cis-4-(4-Methylphenyl)-2-phenylthiochroman
Overview
Description
cis-4-(4-Methylphenyl)-2-phenylthiochroman: is a chemical compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing heterocycles that have shown significant biological activities and are used in various scientific research fields. This compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the thiochroman ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Methylphenyl)-2-phenylthiochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methylthiophenol and 2-bromo-1-phenylethanone as starting materials. The reaction proceeds through a nucleophilic substitution followed by cyclization to form the thiochroman ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: cis-4-(4-Methylphenyl)-2-phenylthiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
cis-4-(4-Methylphenyl)-2-phenylthiochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of cis-4-(4-Methylphenyl)-2-phenylthiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
- cis-4-(4-Methylphenyl)-2-phenylthiochroman
- trans-4-(4-Methylphenyl)-2-phenylthiochroman
- 4-(4-Methylphenyl)-2-phenylthiochroman
Comparison:
- Structural Differences: The cis and trans isomers differ in the spatial arrangement of the substituents around the thiochroman ring. This can lead to different physical and chemical properties.
- Biological Activity: The cis isomer may exhibit different biological activities compared to the trans isomer due to the differences in their three-dimensional structures.
- Uniqueness: this compound is unique in its specific arrangement of substituents, which can result in distinct interactions with biological targets and unique pharmacological profiles .
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20S/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)23-21-10-6-5-9-19(20)21/h2-14,20,22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCGNZKZKZVYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(SC3=CC=CC=C23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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